molecular formula C12H10Cl2N2O2S B5349972 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5349972
M. Wt: 317.2 g/mol
InChI Key: USPZKPAKWAJKEJ-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, also known as DMF, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. DMF is a thiazolyl-benzamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as multiple sclerosis and psoriasis. In addition, this compound has been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in lab experiments. It is highly reactive and can react with many biological molecules, making it difficult to study its mechanism of action. This compound is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antitumor and anti-inflammatory properties for the development of new cancer and inflammatory disease treatments. Another potential direction is to investigate its neuroprotective effects for the development of new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.

Synthesis Methods

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can be synthesized by reacting 3,5-dichloro-4-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with methyl iodide to yield this compound. The synthesis method for this compound is well-established and has been reported in several scientific journals.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. This compound has also been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a solvent for the synthesis of various materials, including metal-organic frameworks and zeolites.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-6-5-15-12(19-6)16-11(17)7-3-8(13)10(18-2)9(14)4-7/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZKPAKWAJKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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